molecular formula C21H25FN2O B2874059 3-(4-fluorophenyl)-N-phenethylazepane-1-carboxamide CAS No. 1705670-17-2

3-(4-fluorophenyl)-N-phenethylazepane-1-carboxamide

Cat. No. B2874059
CAS RN: 1705670-17-2
M. Wt: 340.442
InChI Key: OFYYBYJBJDRQDC-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-N-phenethylazepane-1-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, an azepane ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

Again, without specific information, I can only speculate on the molecular structure. The azepane ring is a seven-membered ring, which could exist in a chair or boat conformation. The fluorophenyl and carboxamide groups could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could participate in condensation reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could affect the compound’s polarity, solubility, and stability .

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, which share structural features with the requested compound through aromatic and amide functionalities, play a significant role in supramolecular chemistry. Their simple structure combined with their ability to self-assemble into one-dimensional nanometer-sized rod-like structures stabilized by threefold H-bonding makes them valuable in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Environmental Science

In environmental science, the study of polyfluoroalkyl chemicals, which might include fluoro-substituted compounds similar to the requested molecule, focuses on their degradation pathways, environmental fate, and potential for bioaccumulation. The research emphasizes the transformation of these substances into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), highlighting the significant concern over their persistence and toxicity in the environment (Liu & Avendaño, 2013).

Biomedical Imaging

Fluorophores, including fluorinated compounds, are central to biomedical imaging, particularly in cancer diagnosis. The toxicity and safety profiles of these compounds are critical for their application in vivo. The review of 19 widely used fluorophores underscores the necessity of balancing fluorescent characteristics with safety considerations (Alford et al., 2009).

Future Directions

The study of complex organic molecules like this one is an active area of research. Future work could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

3-(4-fluorophenyl)-N-(2-phenylethyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O/c22-20-11-9-18(10-12-20)19-8-4-5-15-24(16-19)21(25)23-14-13-17-6-2-1-3-7-17/h1-3,6-7,9-12,19H,4-5,8,13-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYYBYJBJDRQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-phenethylazepane-1-carboxamide

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